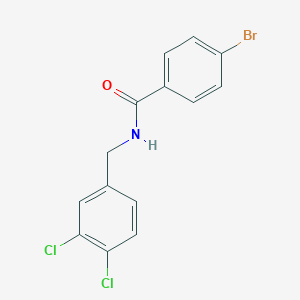![molecular formula C20H28N2O2 B6062823 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, also known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone works by activating procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. In cancer cells, procaspase-3 is often present in an inactive form, which makes the cells resistant to apoptosis. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been shown to have other biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which has anti-inflammatory properties. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has also been shown to improve cognitive function in animal models, although the mechanism behind this effect is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone.
Orientations Futures
There are several future directions for research on 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone as a cancer therapy in humans.
Méthodes De Synthèse
The synthesis of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde with cyclohexylamine to form the intermediate 3-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-pyrrolidinone in the presence of a reducing agent to yield 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone targets a protein called procaspase-3, which is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
4-[(3-acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15(23)18-9-5-8-17(10-18)12-21-19-11-20(24)22(14-19)13-16-6-3-2-4-7-16/h5,8-10,16,19,21H,2-4,6-7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOATDUYSCGDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062838.png)
![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)